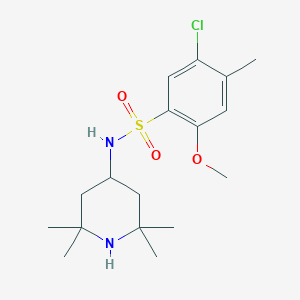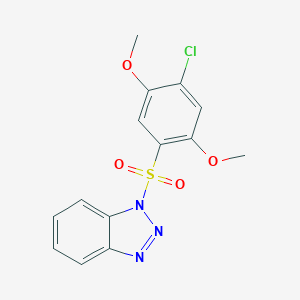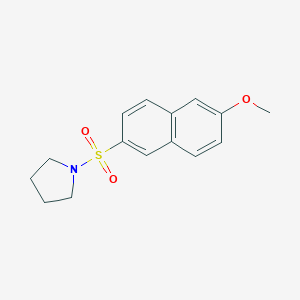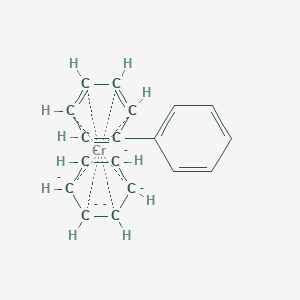
1,1'-biphenyl;chromium;cyclohexane
Overview
Description
1,1'-biphenyl;chromium;cyclohexane is an organometallic compound with the formula C₁₈H₁₆Cr . It is a complex that features a chromium atom coordinated to a biphenyl ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenebiphenylchromium typically involves the reaction of chromium trichloride with biphenyl ligands under specific conditions. One common method includes the use of a Grignard reagent, such as phenyl magnesium bromide, to facilitate the formation of the chromium complex .
Industrial Production Methods: Industrial production of benzenebiphenylchromium may involve large-scale reactions using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,1'-biphenyl;chromium;cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.
Reduction: Reduction reactions can convert the chromium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the biphenyl ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using various donor ligands under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while substitution reactions can produce a variety of chromium complexes with different ligands .
Scientific Research Applications
1,1'-biphenyl;chromium;cyclohexane has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings
Mechanism of Action
The mechanism of action of benzenebiphenylchromium involves its ability to coordinate with various ligands and undergo redox reactions. The chromium center can participate in electron transfer processes, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Bis(benzene)chromium: Another organometallic compound with a similar structure but different ligand coordination.
Chromocene: A compound with two cyclopentadienyl ligands coordinated to chromium.
Ferrocene: An iron-based analog with similar structural features but different chemical properties.
Uniqueness: 1,1'-biphenyl;chromium;cyclohexane is unique due to its specific ligand coordination and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest in both academic and industrial research .
Properties
IUPAC Name |
1,1'-biphenyl;chromium;cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10.C6H6.Cr/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10H;1-6H;/q;-6; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAACMDNVGVSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=C(C=C1)C2=CC=CC=C2.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cr-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12095-46-4 | |
| Record name | Benzenebiphenylchromium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012095464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


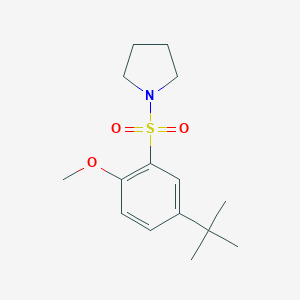
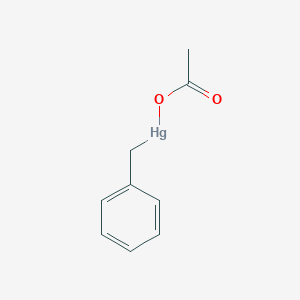
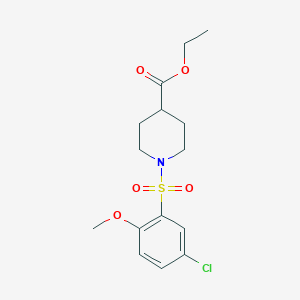
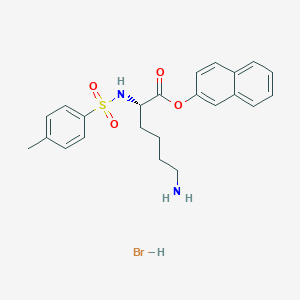
![[(4-Methoxynaphthyl)sulfonyl]indoline](/img/structure/B224972.png)
![[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224975.png)
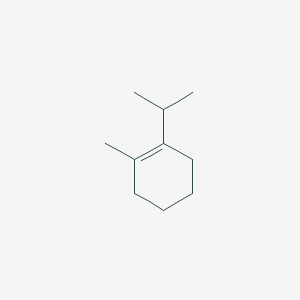
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
